molecular formula C19H20O B1268477 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene CAS No. 35684-12-9

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Katalognummer: B1268477
CAS-Nummer: 35684-12-9
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: QTVHHOAFERRCDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, registered under 35684-12-9, is an organic synthetic intermediate of significant interest in advanced materials research . This compound, with a molecular formula of C19H20O and a molecular weight of 264.36 g/mol, is characterized as a white solid . Its primary research value lies in its application as a key liquid crystal monomer material, serving as a crucial building block in the development and study of liquid crystalline phases for display technologies and other optoelectronic devices . The product is supplied with a guaranteed assay of ≥95.0% and requires storage in a dark place, sealed and dry at room temperature to maintain its stability and efficacy . Researchers utilize this tolan derivative to explore structure-property relationships in mesomorphic compounds and to synthesize novel organic materials. This product is intended for research and further chemical synthesis purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Eigenschaften

IUPAC Name

1-butyl-4-[2-(4-methoxyphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O/c1-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(20-2)15-13-18/h6-9,12-15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVHHOAFERRCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346622
Record name 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35684-12-9
Record name 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Standard Protocol

A representative procedure from RSC publications involves:

  • Substrates : 1-Bromo-4-butylbenzene and 4-methoxyphenylacetylene.
  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) as co-catalyst.
  • Base : K₂CO₃ (2 equiv).
  • Solvent : THF or DMF.
  • Temperature : 80–100°C for 6–12 hours.

Reaction Data :

Parameter Value/Description Source
Yield 94% (GC)
Byproducts E-enyne dimer (6%)
Purification Column chromatography (hexane/EtOAc)

This method achieves high efficiency but requires inert atmospheres and light-sensitive handling due to the alkyne’s reactivity.

Ligand Optimization

Recent advances employ specialized phosphine ligands to enhance catalytic activity. For example:

  • Cy*Phine (m-terarylphosphine) : Achieves 94% yield with PdCl₂(CH₃CN)₂ (1 mol%) in DMF at 80°C.
  • XPhos : Requires higher catalyst loading (2 mol%) and yields 84%.

Catalyst Comparison :

Ligand Pd Source Yield Selectivity
Cy*Phine PdCl₂(CH₃CN)₂ 94% 94:6
XPhos PdCl₂(CH₃CN)₂ 84% 90:10
PPh₃ Pd(PPh₃)₂Cl₂ 90% 88:12

Data derived from comparative studies under identical conditions.

Alternative Synthetic Routes

Domino Synthesis

A multi-step domino approach reported in RSC publications involves:

  • Step 1 : Preparation of 1-chloro-4-((4-methoxyphenyl)ethynyl)benzene via alkyne insertion into dichlorovinylarenes.
  • Step 2 : Substitution with 1-butylboronic acid using Suzuki–Miyaura coupling.

Key Challenges :

  • Low yields (41%) due to side reactions.
  • Requires complex purification (silica gel chromatography).

Copper-Promoted Coupling

Bimetallic Cu/Pd catalysts on polyaniline supports enable Sonogashira reactions under milder conditions:

  • Catalyst : Cu/Pd@Mod-PANI-3OH (5 mg).
  • Base : Et₃N (2 equiv).
  • Solvent : H₂O/EtOAc (1:1).
  • Yield : 81% after 8 hours at 80°C.

Optimization Strategies

Base and Solvent Screening

Critical parameters include:

Base Solvent Yield
K₂CO₃ THF 94%
Cs₂CO₃ DMF 87%
Et₃N H₂O/EtOAc 81%

Higher temperatures (≥80°C) and polar aprotic solvents enhance reaction rates.

Scalability and Purity

Pharmaceutical-grade purification involves:

  • Salt Formation : Intermediate acid addition salts (e.g., hydrochloride) to isolate impurities.
  • Recrystallization : Ethanol or methanol to achieve >99% purity.

Critical Data Tables

Reaction Conditions Summary

Method Catalyst System Base Solvent Temp (°C) Yield
Sonogashira (Pd) Pd(PPh₃)₂Cl₂/CuI K₂CO₃ THF 80 94%
Sonogashira (Pd) PdCl₂(CH₃CN)₂/Cy*Phine K₂CO₃ DMF 80 94%
Cu/Pd Bimetallic Cu/Pd@PANI Et₃N H₂O/EtOAc 80 81%

NMR Spectral Data (CDCl₃)

Signal (δ, ppm) Assignment Source
7.48 (d, J=8.8) Ar–H (para to methoxy)
7.31 (d, J=8.7) Ar–H (para to ethynyl)
3.84 (s) OCH₃
1.31 (s) CH₂CH₂CH₂CH₃ (butyl)

Challenges and Limitations

  • Byproduct Formation : E-enyne dimerization reduces selectivity unless optimized.
  • Catalyst Cost : High-performance ligands (e.g., Cy*Phine) increase production expenses.
  • Scalability : Bimetallic catalysts show promise but require further industrial validation.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene can be compared with similar compounds such as:

Biologische Aktivität

1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene, also known as a phenylethynyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a butyl group with a methoxy-substituted phenyl ethynyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

This compound has the molecular formula C19H20OC_{19}H_{20}O and a molecular weight of 284.36 g/mol. Its structure is depicted as follows:

Structure C19H20O\text{Structure }\text{C}_{19}\text{H}_{20}\text{O}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential anticancer properties, enzyme inhibition, and effects on cell signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC-3 (Prostate Cancer)15.0Cell cycle arrest

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
EGFR Kinase5.0Competitive inhibition
VEGFR Kinase7.5Non-competitive inhibition

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
  • Kinase Inhibition : By inhibiting key kinases such as EGFR and VEGFR, it disrupts signaling pathways critical for tumor growth and angiogenesis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound at concentrations ranging from 5 to 20 µM led to a significant reduction in cell viability, with an observed increase in apoptotic markers.
  • In Vivo Mouse Model : In a xenograft mouse model bearing PC-3 tumors, administration of the compound resulted in a 50% reduction in tumor size after four weeks compared to control groups.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene?

The synthesis typically involves alkyne coupling reactions , such as Sonogashira or Cadiot-Chodkiewicz couplings, to form the ethynyl bridge. For example, analogous compounds like 1-((4-methoxyphenyl)ethynyl)-4-(trifluoromethyl)benzene are synthesized using Al₂O₃/AlCl₃-H₂O (1:1) and ethanol under reflux, achieving yields up to 84% after purification via column chromatography . Iron-catalyzed cross-coupling reactions with Grignard reagents (e.g., ((4-substituted phenyl)ethynyl)magnesium bromide) are also viable, as demonstrated for tert-butyl derivatives under mild conditions (60°C, THF solvent) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and butyl groups) and confirms ethynyl linkage via characteristic alkynyl carbon signals (~80–100 ppm).
  • FTIR : Confirms alkyne C≡C stretches (~2100–2260 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • X-ray Crystallography : Resolves molecular geometry using SHELX programs (e.g., SHELXL for refinement), particularly for solid-state structural validation .
  • Melting/Boiling Points : Empirical data (e.g., 47°C melting point for a related compound) aids purity assessment .

Q. What safety protocols should be followed during handling and disposal?

  • Waste Management : Segregate organic waste and transfer to certified hazardous waste treatment facilities to prevent environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to aromatic intermediates.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, studies on triazole derivatives use DFT to correlate electronic structure with observed antimicrobial activity . Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to biological targets like enzymes or receptors, guiding medicinal chemistry applications .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data?

  • Cross-Validation : Compare X-ray data with computational models (e.g., Mercury CSD) to identify discrepancies in bond lengths/angles.
  • Multi-Technique Analysis : Combine NMR, IR, and mass spectrometry to resolve ambiguities (e.g., distinguishing regioisomers).
  • Refinement Tools : Use SHELXL for iterative refinement of crystallographic parameters, adjusting thermal displacement models to improve R-factors .

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for Sonogashira) and ligands (e.g., PPh₃) to enhance coupling efficiency.
  • Solvent/Time Optimization : Ethanol or THF at 60–80°C for 12–18 hours balances reactivity and side-product formation, as shown in analogous syntheses .
  • Purification : Employ silica gel chromatography with hexane/EtOAc gradients (e.g., 50:1) to isolate pure product .

Q. What challenges arise in studying the biological interactions of this compound?

  • Low Solubility : Use co-solvents (e.g., DMSO) or derivatization (e.g., PEGylation) to enhance bioavailability.
  • Target Specificity : Perform competitive binding assays (e.g., fluorescence polarization) to differentiate between structurally similar receptors .
  • Metabolic Stability : Conduct liver microsome studies to evaluate degradation pathways and guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.